molecular formula C13H12BrF3N4 B2506404 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine CAS No. 2415538-30-4

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B2506404
CAS No.: 2415538-30-4
M. Wt: 361.166
InChI Key: ZOPXBEPPQIQXFL-UHFFFAOYSA-N
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Description

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrazole and pyridine precursors. One common method involves the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Cyclization Reactions: The presence of multiple ring systems allows for potential cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. For example, the use of ethylenediamine or propylenediamine can facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce oxidized derivatives of the compound.

Scientific Research Applications

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is investigated for its potential biological activities, including as an inhibitor in various biochemical pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with specific targets.

    Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in materials science and engineering.

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the presence of the pyrazole ring can facilitate binding to metal ions, which is crucial for its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine apart is its combination of three distinct ring systems, which provides a unique set of chemical properties and reactivity. This structural complexity allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF3N4/c14-11-4-19-21(8-11)7-9-5-20(6-9)12-2-1-10(3-18-12)13(15,16)17/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPXBEPPQIQXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(F)(F)F)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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